molecular formula C17H17FO2 B341979 4-Fluorophenyl 4-tert-butylbenzoate

4-Fluorophenyl 4-tert-butylbenzoate

Cat. No.: B341979
M. Wt: 272.31 g/mol
InChI Key: YSRZWASKOSVHBK-UHFFFAOYSA-N
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Description

4-Fluorophenyl 4-tert-butylbenzoate is an aromatic ester characterized by a 4-fluorophenyl ester group attached to a 4-tert-butyl-substituted benzoate backbone. Its molecular formula is C₁₇H₁₇FO₂, and it is structurally related to other benzoate derivatives, such as methyl 4-tert-butylbenzoate (CAS 26537-19-9) and adamantane-1-carboxylate derivatives . The tert-butyl group enhances steric bulk and lipophilicity, while the fluorine atom on the phenyl ring introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

Molecular Formula

C17H17FO2

Molecular Weight

272.31 g/mol

IUPAC Name

(4-fluorophenyl) 4-tert-butylbenzoate

InChI

InChI=1S/C17H17FO2/c1-17(2,3)13-6-4-12(5-7-13)16(19)20-15-10-8-14(18)9-11-15/h4-11H,1-3H3

InChI Key

YSRZWASKOSVHBK-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)F

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Conformational Differences

The 4-fluorophenyl group in 4-fluorophenyl 4-tert-butylbenzoate introduces steric and electronic effects distinct from other substituents:

  • Nonplanar Geometry: Steric repulsion between the 4-fluorophenyl group and the benzoate backbone causes a perpendicular orientation of the fluorophenyl ring relative to the planar core . This contrasts with naphtho-annulated porphyrins lacking fluorophenyl groups, which remain planar .
  • Comparison with Halogenated Analogs : In compounds like N-(4-halophenyl)maleimides, fluorine substitution (IC₅₀ = 5.18 µM) shows inhibitory potency comparable to larger halogens (e.g., iodine, IC₅₀ = 4.34 µM), suggesting electronic effects dominate over steric bulk in biological activity .

Table 1: Structural Comparison of Benzoate Derivatives

Compound Substituent Molecular Weight Key Structural Feature
This compound 4-Fluorophenyl ester 272.31 g/mol Nonplanar fluorophenyl group
Methyl 4-tert-butylbenzoate Methyl ester 192.25 g/mol Planar ester group
Adamantane-1-carboxylate Adamantane core 218.29 g/mol Rigid, lipophilic bicyclic structure

Host-Guest Binding and Cyclodextrin Interactions

The tert-butyl group in this compound enhances binding to β-cyclodextrin (β-CD) derivatives, but methylation patterns on β-CD significantly modulate affinity:

  • Binding Constants (K) : Native β-CD binds 4-tert-butylbenzoate with K = 1,240 M⁻¹, while 2,3-dimethyl-β-CD shows reduced binding (K = 100 M⁻¹) due to steric hindrance .
  • Comparison with Adamantane-1-carboxylate : Adamantane derivatives exhibit higher binding constants (K > 2,000 M⁻¹) due to their rigid, complementary geometry with β-CD cavities .

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